![molecular formula C19H21NO3 B14264017 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one CAS No. 159782-44-2](/img/structure/B14264017.png)
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopentyloxy group, a methoxyphenyl group, and a pyridinyl group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one typically involves the following steps:
Formation of the Cyclopentyloxy Group: This step involves the reaction of cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide.
Methoxylation: The cyclopentyl halide is then reacted with a methoxyphenol derivative to introduce the methoxy group.
Pyridinyl Group Introduction: The final step involves the coupling of the methoxyphenyl derivative with a pyridinyl compound under suitable conditions, such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylpyridine: An organic compound with a similar pyridinyl group but different functional groups.
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanol: A compound with a similar cyclopentyloxy and methoxyphenyl structure but different functional groups.
Uniqueness
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
159782-44-2 |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C19H21NO3/c1-22-18-7-6-15(13-19(18)23-16-4-2-3-5-16)17(21)12-14-8-10-20-11-9-14/h6-11,13,16H,2-5,12H2,1H3 |
Clave InChI |
ZRUOZJROOKNYSS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)CC2=CC=NC=C2)OC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


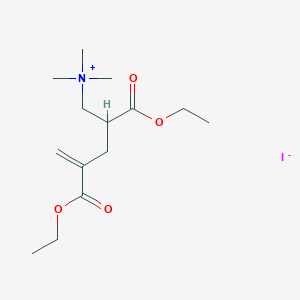
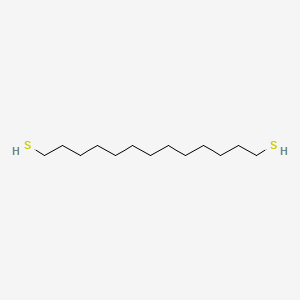
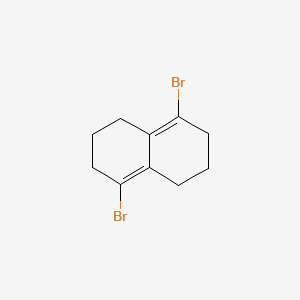

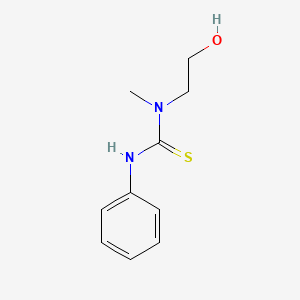

![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
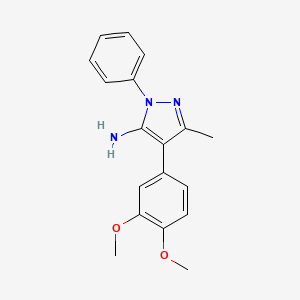
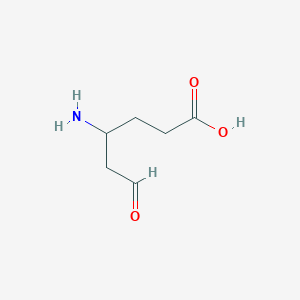

![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
